potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

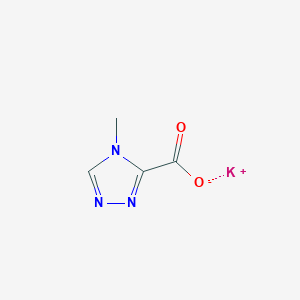

The compound under investigation is systematically named potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate according to International Union of Pure and Applied Chemistry nomenclature conventions. This nomenclature reflects the compound's structural hierarchy, beginning with the metal cation (potassium) followed by the organic anion designation. The molecular formula is established as C₄H₄KN₃O₂, corresponding to a molecular weight of 165.19 grams per mole. The Chemical Abstracts Service registry number 1982950-69-5 provides unique identification for this compound in chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation is CN1C=NN=C1C([O-])=O.[K+], which clearly delineates the ionic nature of the compound with the potassium cation and the triazole carboxylate anion. The International Chemical Identifier key GVIMUZZFCBOBSU-UHFFFAOYSA-M provides additional structural verification through its standardized encoding system. Alternative nomenclature includes 4H-1,2,4-triazole-3-carboxylic acid, 4-methyl-, potassium salt (1:1), which emphasizes the acid-base relationship in the compound's formation.

The molecular architecture consists of a five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 4, with a methyl substituent at the 4-position and a carboxylate group at the 3-position. The potassium ion forms an ionic interaction with the deprotonated carboxyl group, creating the salt structure. This ionic arrangement significantly influences the compound's solubility characteristics and crystalline properties compared to the corresponding free acid form.

Properties

IUPAC Name |

potassium;4-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.K/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIMUZZFCBOBSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Cyclization of Precursors

Method Overview:

The most established route involves the cyclization of suitable hydrazine derivatives with carboxylic acid derivatives under controlled conditions. A typical pathway is the reaction of 4-methyl-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by saponification to yield the free acid, which is then converted to its potassium salt.

4-Methyl-1,2,4-triazole-3-thiol + Ethyl bromoacetate → Ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate

→ Hydrolysis → 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

→ Potassium hydroxide treatment → Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: Base such as potassium hydroxide or sodium hydroxide

- Temperature: Reflux (80–100°C) for esterification and hydrolysis steps

- Duration: 4–8 hours for each step

Notes:

This method benefits from straightforward reaction conditions but requires subsequent purification steps to isolate the pure compound.

Synthesis via Thioester Intermediates and Cyclization

Method Overview:

A more refined approach involves the formation of thioester intermediates, which facilitate cyclization to the heterocyclic core. This process employs thiosemicarbazide derivatives and oxalyl chloride to generate reactive intermediates that cyclize under basic conditions.

Thiosemicarbazide + Oxalyl chloride → Thioester intermediate

→ Cyclization under basic conditions → 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

→ Neutralization with potassium hydroxide → Potassium salt

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0–25°C during cyclization

- Reagents: Oxalyl chloride, potassium hydroxide

Research Findings:

This method, as disclosed in patent CN103145632B, emphasizes safety by avoiding hazardous diazonium salts and enhances industrial scalability.

Microwave-Assisted Synthesis

Method Overview:

Microwave irradiation accelerates the reaction kinetics, reducing reaction times and improving yields. This approach is suitable for industrial applications due to energy efficiency.

Mix precursor compounds (e.g., 4-methyl-1,2,4-triazole-3-thiol and ethyl bromoacetate) in a suitable solvent

Subject to microwave irradiation at 100–150°C for 10–30 minutes

Followed by hydrolysis and salt formation

- Reduced reaction time (from hours to minutes)

- Higher yields and purity

- Energy-efficient process

Notes on Purification and Characterization

Post-synthesis, the crude product is typically purified via recrystallization from ethanol or water. Characterization involves:

- Infrared (IR) Spectroscopy: Confirming characteristic C=O and N–H stretches

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural confirmation

- Mass Spectrometry (MS): Confirming molecular weight and purity

- Elemental Analysis: Ensuring compound purity and composition

Research Findings and Industrial Implications

Recent studies demonstrate that the synthesis of this compound is amenable to various scalable methods, with microwave-assisted techniques showing particular promise for industrial applications due to their efficiency and environmental benefits. The avoidance of hazardous reagents like diazonium salts enhances safety, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides.

Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Triazole derivatives, including potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, have demonstrated significant antimicrobial activity. Research indicates that triazoles are effective against a range of pathogens due to their ability to inhibit fungal cytochrome P450 enzymes, leading to reduced toxicity compared to traditional antifungals .

Case Study: Antibacterial Activity

A study highlighted the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentration (MIC) values indicating their potential as novel antibiotic agents . For instance, certain derivatives showed potent activity against E. coli, suggesting that this compound could be explored further for antibiotic development.

Agrochemical Applications

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides and herbicides due to their effectiveness in controlling plant diseases. The compound's structure allows it to act on specific biochemical pathways in fungi, inhibiting their growth while being less harmful to crops .

Case Study: Crop Protection

Research has shown that triazole-based fungicides significantly reduce the incidence of fungal infections in crops such as wheat and barley. The application of this compound could enhance crop yields by providing effective disease control .

Material Science

Nonlinear Optical (NLO) Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives, including this compound. These compounds can be utilized in the development of advanced materials for photonic applications due to their ability to alter light propagation .

Case Study: Photonic Applications

Triazole derivatives have been synthesized and characterized for their potential use in optical devices. Their unique electronic properties make them suitable candidates for applications in sensors and other photonic materials .

Coordination Chemistry

Ligands in Metal Complexes

Triazoles serve as effective ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can be employed in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Summary Table of Applications

Mechanism of Action

The exact mechanism of action for potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is not well-documented. the triazole ring system is known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biological pathways, contributing to the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Comparisons

Solubility and Reactivity :

- The potassium salt exhibits superior aqueous solubility compared to methyl or ethyl esters, making it advantageous for biological applications.

- Thiol derivatives (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) show distinct reactivity, forming disulfide bonds or coordinating with heavy metals, unlike carboxylate analogs.

Coordination Chemistry :

- Transition metal complexes (e.g., Cu²⁺, Zn²⁺) of triazole carboxylates demonstrate bidentate (N,O) coordination, enabling applications in catalysis and materials science. The potassium salt lacks such metal-binding capacity but may act as a ligand precursor.

Biological Activity :

- QSAR studies on triazole derivatives highlight that electronic properties (e.g., HOMO-LUMO gap, charge distribution) critically influence antimicrobial activity. The potassium carboxylate’s ionic nature may enhance bioavailability compared to neutral esters.

- Ethyl 4-benzamido-5-phenyl derivatives exhibit broader pharmacological profiles (anticancer, antiviral) due to aromatic substituents, which increase molecular weight and steric effects.

Synthetic Utility :

- Methyl and ethyl esters are common intermediates in multistep syntheses, whereas the potassium salt is often employed in nucleophilic substitutions or as a stable salt form.

Research Findings and Data

Structural Analysis

- X-ray crystallography of related triazole carboxylates (e.g., copper complexes) reveals planar triazole rings with bond lengths of 1.32–1.38 Å for C–N and 1.22 Å for C=O.

Electronic Properties

- DFT studies on triazole derivatives correlate bioactivity with descriptors like ΔE (HOMO-LUMO gap) and ΣQ (atomic charge sum). For example, ΔE₁ values < 6 eV correlate with enhanced antimicrobial activity.

Biological Activity

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in therapeutic settings.

Antimicrobial Activity

- Mechanism of Action : The primary mechanism through which triazole derivatives exert their antimicrobial effects involves the inhibition of cytochrome P-450-dependent enzymes such as 14α-demethylase. This inhibition leads to the depletion of ergosterol in fungal membranes, resulting in altered membrane integrity and function .

-

Research Findings :

- A study highlighted that various 1,2,4-triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound showed promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- In vitro assays demonstrated that the compound exhibited broad-spectrum activity against pathogenic fungi such as Candida albicans, with effective concentrations comparable to established antifungal agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 16 | 32 |

| Staphylococcus aureus | 8 | 16 |

| Candida albicans | 32 | 64 |

Anti-inflammatory Effects

Recent studies have also investigated the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels indicates a potential therapeutic application in inflammatory diseases .

Table 2: Cytokine Production Inhibition by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 60 | 60% |

| IL-6 | 200 | 80 | 60% |

Case Studies

A comprehensive study involving the synthesis and biological evaluation of new triazole derivatives demonstrated that this compound derivatives not only retained antimicrobial activity but also exhibited antioxidant properties. The antioxidant capacity was assessed using DPPH and ABTS assays, showing effective scavenging activity comparable to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via alkylation or carboxylation of 1,2,4-triazole precursors. For example, ethyl 1-benzyl-5-oxo-1,2,4-triazole-3-carboxylate derivatives can be prepared by reacting triazole intermediates with phenacyl bromides under reflux conditions, followed by purification via column chromatography (eluent: n-hexane/Et₂O/MeOH) . Intermediates are characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry. For instance, ¹H NMR (400 MHz, DMSO-d₆) can confirm substituent positions by detecting aromatic protons at δ 8.56 (s) and methyl groups at δ 2.70 (t) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer : X-ray crystallography using SHELXL or SHELXTL software is essential for resolving bond angles and hydrogen-bonding networks (e.g., N–H⋯O interactions) . Diffraction data collected at 296 K with MoKα radiation (λ = 0.71073 Å) can reveal dihedral angles (e.g., 84.59° between phenyl rings) and confirm tautomeric forms . Complementary techniques include elemental analysis (C, H, N), FT-IR for carboxylate C=O stretches (~1711 cm⁻¹), and HRMS for molecular ion verification .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The triazole-carboxylate moiety acts as a polydentate ligand, forming coordination polymers with transition metals. For example, Mn(II) coordination compounds ([Mn(L)₂(H₂O)₂]) synthesized via sonochemical methods exhibit 3D supramolecular architectures, validated by SEM and XRPD . Stability studies (TGA/DSC) under nitrogen atmospheres (25–800°C) assess thermal robustness for catalytic or material science applications .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 196–199°C vs. 122–150°C) may arise from polymorphism or solvate formation . Differential Scanning Calorimetry (DSC) can identify phase transitions, while variable-temperature XRD distinguishes crystalline forms. For NMR inconsistencies (e.g., proton splitting patterns), use deuterated solvents (DMSO-d₆, CDCl₃) and heteronuclear correlation experiments (HSQC/HMBC) to resolve coupling artifacts .

Q. What strategies optimize regioselectivity in synthesizing 4-methyl-4H-1,2,4-triazole derivatives?

- Methodological Answer : Regioselectivity is controlled by steric/electronic directing groups. For example, introducing electron-withdrawing substituents (e.g., nitro or carboxylate) at the triazole C3 position favors alkylation at N4. Microwave-assisted synthesis (100–150°C, 30 min) improves yield (≥75%) compared to traditional reflux . Computational modeling (DFT, Gaussian 16) predicts reactive sites by analyzing Fukui indices and frontier molecular orbitals .

Q. How can hydrogen-bonding networks influence the compound’s bioactivity in drug design?

- Methodological Answer : Intra- and intermolecular H-bonds (e.g., N4–H⋯O2) enhance stability in biological matrices. Molecular docking (AutoDock Vina) against targets like adenosine receptors (A1/A2A) identifies binding affinities (ΔG ≤ −8.5 kcal/mol). Pharmacokinetic studies (LogP ~1.2, PSA ~67.87 Ų) using SwissADME predict blood-brain barrier penetration for CNS applications .

Q. What experimental protocols mitigate challenges in crystallizing potassium salts of triazole-carboxylates?

- Methodological Answer : Slow evaporation (CH₃CN/H₂O, 4:1 v/v) at 4°C promotes single-crystal growth. Additives like crown ethers (18-crown-6) stabilize potassium ions, reducing lattice disorder. For twinned crystals, SHELXD or OLEX2 software applies TwinRotMat/PLATON algorithms to refine structures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability in IC₅₀ values (e.g., enzyme inhibition assays) may stem from assay conditions (pH, ionic strength). Standardize protocols using PBS buffer (pH 7.4) and validate via positive controls (e.g., theophylline for adenosine receptors). Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers and adjusts for batch effects .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.